Receptor Subtype Selectivity Shift: 4H-Thieno[3,2-b]pyrrole Derivative 3a Exhibits 4.9× Higher 5-HT1A Affinity than Indole Comparator DMT (1a)
The 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole derivative (3a) was directly compared to its indole-based counterpart, N,N-dimethyltryptamine (1a), in radioligand competition assays. At the cloned human 5-HT2A receptor, 3a exhibited lower affinity (Ki = 362 nM) compared to 1a (Ki = 65 nM), representing a 5.6× reduction. However, at the 5-HT1A receptor, 3a demonstrated significantly greater affinity (Ki = 28 nM) compared to 1a (Ki = 138 nM), a 4.9× increase [1]. This functional reversal confirms that 4H-thieno[3,2-b]pyrrole is not a universal indole bioisostere; it selectively enhances binding at specific serotonin receptor subtypes while diminishing it at others.
| Evidence Dimension | Radioligand binding affinity (Ki) at cloned human serotonin receptors |
|---|---|
| Target Compound Data | 5-HT1A Ki = 28 nM; 5-HT2A Ki = 362 nM |
| Comparator Or Baseline | N,N-Dimethyltryptamine (1a): 5-HT1A Ki = 138 nM; 5-HT2A Ki = 65 nM |
| Quantified Difference | 5-HT1A affinity increased 4.9× (28 nM vs. 138 nM); 5-HT2A affinity decreased 5.6× (362 nM vs. 65 nM) |
| Conditions | Radioligand competition binding assays using cloned human 5-HT1A and 5-HT2A receptors expressed in HEK293 cells |
Why This Matters
Procurement of 4H-thieno[3,2-b]pyrrole is essential for drug discovery programs targeting 5-HT1A-mediated pathways where indole-based analogs would fail to achieve sufficient receptor engagement.
- [1] Blair JB, Marona-Lewicka D, Kanthasamy A, et al. Thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine. J Med Chem. 1999;42(6):1106-1111. doi:10.1021/jm980692q View Source
